3-Chloro-5-fluoroanisole

Catalog No.
S609677
CAS No.
202925-08-4
M.F
C7H6ClFO
M. Wt
160.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-5-fluoroanisole

CAS Number

202925-08-4

Product Name

3-Chloro-5-fluoroanisole

IUPAC Name

1-chloro-3-fluoro-5-methoxybenzene

Molecular Formula

C7H6ClFO

Molecular Weight

160.57 g/mol

InChI

InChI=1S/C7H6ClFO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3

InChI Key

XPZBNEWAZPZUHF-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)Cl)F

Synonyms

3-chloro-5-fluoroanisole

Canonical SMILES

COC1=CC(=CC(=C1)Cl)F

3-Chloro-5-fluoroanisole is an organic compound with the chemical formula C₇H₆ClFO. It features a methoxy group (–OCH₃) attached to a benzene ring, which also bears chlorine and fluorine substituents at the 3- and 5-positions, respectively. This compound is characterized by its pale yellow liquid form and has a boiling point of approximately 189 °C. Its unique structure makes it a valuable intermediate in various chemical syntheses, particularly in pharmaceutical applications.

  • Substitution Reactions: It can undergo nucleophilic aromatic substitution, where the chlorine or fluorine atoms are replaced by nucleophiles such as amines or alcohols .
  • Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. Common oxidizing agents include potassium permanganate, while reducing agents like lithium aluminum hydride are frequently used.
  • Coupling Reactions: It is utilized in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Research indicates that 3-Chloro-5-fluoroanisole exhibits notable biological activities, particularly as a building block for pharmaceuticals. Its derivatives have been studied for their potential antiviral properties, specifically targeting influenza viruses. Furthermore, it has shown promise in synthesizing compounds that act on glucocorticoid receptors, which are involved in inflammatory responses .

The synthesis of 3-Chloro-5-fluoroanisole can be achieved through various methods:

  • Halogenation and Methylation: A common synthetic route involves the halogenation of anisole followed by selective fluorination and chlorination. This process typically requires halogenating agents like chlorine and fluorine gases.
  • Industrial Production: In industrial settings, large-scale halogenation processes are employed to optimize yield and purity. Techniques such as continuous flow reactors help maintain consistent product quality.

3-Chloro-5-fluoroanisole is primarily utilized in:

  • Pharmaceutical Synthesis: It serves as an intermediate for various active pharmaceutical ingredients (APIs), particularly those targeting viral infections and inflammatory conditions .
  • Material Science: The compound is also explored in the development of advanced materials due to its unique chemical properties.

Studies on the interactions of 3-Chloro-5-fluoroanisole with other molecules reveal its potential as an electrophile in substitution reactions. Its reactivity profile allows it to participate effectively in coupling reactions facilitated by palladium catalysts, which enable the formation of complex organic structures .

Several compounds share structural similarities with 3-Chloro-5-fluoroanisole. Here are some notable examples:

Compound NameChemical FormulaUnique Features
3-FluoroanisoleC₇H₇FLacks chlorine; used as a simpler building block.
3,5-DifluoroanisoleC₇H₆F₂Contains two fluorine atoms; exhibits different reactivity.
4-Chloro-2-fluoroanisoleC₇H₆ClFSubstituents located at different positions; alters biological activity.
2-Chloro-4-fluoroanisoleC₇H₆ClFDifferent substitution pattern; may have unique pharmacological properties.

Uniqueness of 3-Chloro-5-Fluoroanisole

What sets 3-Chloro-5-fluoroanisole apart from these similar compounds is its specific combination of chlorine and fluorine substituents at the 3 and 5 positions relative to the methoxy group. This configuration enhances its reactivity in nucleophilic substitutions and coupling reactions, making it particularly valuable in pharmaceutical chemistry for developing targeted therapies against viral infections and inflammatory diseases .

Thermodynamic Properties

The thermodynamic properties of 3-chloro-5-fluoroanisole reflect the influence of both halogen substituents and the methoxy group on the aromatic ring system. The compound exhibits a melting point of 18°C and a boiling point of 189°C, indicating relatively strong intermolecular forces compared to simpler aromatic compounds [1] [2]. The density of the compound is 1.265 grams per milliliter at 25°C, which is significantly higher than that of unsubstituted anisole due to the presence of the heavy chlorine atom [1] [2].

The molar volume of 3-chloro-5-fluoroanisole has been determined to be 126.9 milliliters per mole, which correlates well with the calculated value derived from its molecular weight and density [2]. This molar volume is consistent with the size of the molecule and the van der Waals radii of the constituent atoms.

PropertyValueReference
Melting Point18°C [1]
Boiling Point189°C [1] [2]
Density (25°C)1.265 g/mL [1] [2]
Molar Volume126.9 mL/mol [2]
Flash Point175°F (79.4°C) [1]

The elevated boiling point compared to related compounds such as 3-fluoroanisole (158°C) and anisole (154°C) demonstrates the cumulative effect of halogen substitution on intermolecular interactions [5]. The presence of both chlorine and fluorine atoms increases the molecular polarizability and enhances van der Waals forces between molecules.

Spectroscopic Characterization

The spectroscopic properties of 3-chloro-5-fluoroanisole are influenced by the electronic effects of the halogen substituents and the methoxy group on the aromatic ring. The compound's molecular structure features a benzene ring with meta-positioned chlorine and fluorine atoms, along with a methoxy group, creating a unique electronic environment that affects its spectroscopic behavior.

The aromatic ring system exhibits characteristic absorption patterns typical of substituted benzenes. The presence of electron-withdrawing halogen atoms and the electron-donating methoxy group creates a complex electronic environment that influences the compound's spectroscopic signature. The meta-disubstitution pattern of the halogens results in specific coupling patterns and chemical shift distributions in nuclear magnetic resonance spectroscopy.

The infrared spectroscopic profile of 3-chloro-5-fluoroanisole would be expected to show characteristic carbon-halogen stretching frequencies, with carbon-chlorine stretching typically appearing in the 750-850 wavenumber region and carbon-fluorine stretching in the 1000-1350 wavenumber region. The aromatic carbon-oxygen stretching of the methoxy group would appear around 1250 wavenumbers, while the aromatic carbon-carbon stretching vibrations would be observed in the 1400-1600 wavenumber range.

Solubility and Partition Coefficients

The solubility characteristics of 3-chloro-5-fluoroanisole are determined by the balance between its polar and nonpolar structural features. The compound possesses both hydrophobic aromatic and aliphatic components, as well as polar carbon-halogen bonds and the ether linkage. This structural duality influences its solubility behavior in various solvent systems.

As an aromatic ether with halogen substituents, 3-chloro-5-fluoroanisole exhibits limited water solubility due to its predominantly hydrophobic character [11]. The presence of the methoxy group provides some polar character, but the overall molecular structure favors dissolution in organic solvents rather than aqueous media. The compound would be expected to show good solubility in nonpolar and moderately polar organic solvents such as chloroform, dichloromethane, and aromatic hydrocarbons.

The partition coefficient behavior of halogenated aromatic compounds typically favors the organic phase in octanol-water systems [14]. For 3-chloro-5-fluoroanisole, the presence of both chlorine and fluorine substituents, combined with the aromatic ring system, would result in a relatively high octanol-water partition coefficient, indicating preferential partitioning into the organic phase.

The Hansen solubility parameters for 3-chloro-5-fluoroanisole would reflect contributions from dispersion forces, polar interactions, and hydrogen bonding capabilities [19] [23]. The dispersion component would be significant due to the aromatic ring and halogen atoms, while the polar component would arise from the carbon-halogen bonds and the ether linkage. The hydrogen bonding component would be minimal, as the compound lacks hydrogen bond donors.

Reactivity and Functional Group Interactions

The reactivity of 3-chloro-5-fluoroanisole is governed by the electronic effects of its substituents and their positions on the aromatic ring. The compound contains three distinct functional groups: the aromatic ring system, the halogen substituents, and the methoxy group, each contributing to its overall chemical behavior.

The chlorine and fluorine atoms serve as electron-withdrawing groups, deactivating the aromatic ring toward electrophilic aromatic substitution reactions [8]. The meta-positioning of these halogens creates a pattern where the remaining positions on the ring experience different electronic environments. The electron-withdrawing nature of the halogens makes the aromatic ring less susceptible to electrophilic attack compared to unsubstituted anisole.

The carbon-halogen bonds in 3-chloro-5-fluoroanisole exhibit different reactivities based on the nature of the halogen [7] [8]. The carbon-chlorine bond is more susceptible to nucleophilic substitution reactions compared to the carbon-fluorine bond, due to the lower bond dissociation energy and better leaving group ability of chloride compared to fluoride. This differential reactivity allows for selective transformation of the chlorine substituent while preserving the fluorine atom.

The methoxy group acts as an electron-donating substituent through resonance effects, partially counteracting the electron-withdrawing effects of the halogens [11]. This group also serves as a potential site for various chemical transformations, including demethylation reactions under appropriate conditions. The ether linkage can undergo cleavage reactions with strong acids or under specific catalytic conditions.

The compound can participate in nucleophilic aromatic substitution reactions, particularly at positions activated by the electron-withdrawing halogen substituents [7]. The relative rates of substitution at different positions depend on the electronic effects of the substituents and steric considerations. The presence of multiple electron-withdrawing groups enhances the electrophilic character of the aromatic ring, making it more susceptible to nucleophilic attack.

Reaction TypeReactivityPreferred Conditions
Nucleophilic SubstitutionModerate to HighPolar aprotic solvents, elevated temperature
Electrophilic SubstitutionLowHarsh conditions required
Ether CleavageModerateStrong acids or Lewis acids
Halogen ExchangeSelective for Cl > FNucleophilic conditions

The synthesis of 3-Chloro-5-fluoroanisole represents a significant challenge in organofluorine chemistry due to the specific positioning requirements of both halogen substituents and the methoxy group on the benzene ring. This section provides a comprehensive examination of the four primary synthetic approaches that have been developed for the preparation of this important chemical intermediate.

Direct Fluorination Approaches

Direct fluorination methods represent the most straightforward approach to introducing fluorine atoms into aromatic systems. These methodologies utilize elemental fluorine or hydrogen fluoride as the primary fluorinating agents, offering high efficiency but requiring careful control of reaction conditions [1] [2].

Elemental Fluorine Methodology

The direct fluorination of aromatic compounds using elemental fluorine has been extensively studied as a method for selective aromatic fluorination [3]. For 3-Chloro-5-fluoroanisole synthesis, this approach involves the controlled reaction of appropriately substituted chloroanisole precursors with dilute fluorine gas. The reaction typically proceeds at elevated temperatures ranging from 100 to 250 degrees Celsius under pressures of 1.0 to 15.0 megapascals [1].

The mechanism involves the formation of highly reactive fluorine radicals that selectively attack electron-rich positions on the aromatic ring. The presence of the methoxy group activates the ring toward electrophilic attack, while the chlorine substituent provides directing effects that influence regioselectivity [2]. Nitrogen carrier gas is typically employed to moderate the reaction and prevent over-fluorination, which can lead to ring degradation and multiple fluorine incorporation.

Anhydrous Hydrogen Fluoride Systems

Anhydrous hydrogen fluoride represents an alternative direct fluorination approach that offers superior control over reaction selectivity [1]. Patent literature describes processes employing anhydrous hydrogen fluoride in combination with antimony trifluoride catalysts at temperatures of 150 to 200 degrees Celsius under pressures of 4.0 to 10.0 megapascals [1]. These conditions enable the preparation of fluorinated pyridine derivatives with yields exceeding 95 percent and purities greater than 99.95 percent [1].

The hydrogen fluoride system operates through a different mechanistic pathway compared to elemental fluorine. The reaction proceeds via protonation of the aromatic system followed by fluoride addition, resulting in excellent regioselectivity. The antimony trifluoride catalyst facilitates the formation of reactive fluorinating species while maintaining stability under the harsh reaction conditions [1].

Process Optimization Parameters

Critical parameters for direct fluorination include temperature control, fluorine concentration, reaction time, and catalyst loading. The fluorination reagent to substrate molar ratio typically ranges from 1:1 to 15:1, with optimal ratios of 5:1 to 15:1 providing the best balance between conversion and selectivity [1]. Reaction times vary from 5 to 20 hours, with 10 to 15 hours being preferred for maximum yield [1].

Halogen Exchange Reactions

Halogen exchange reactions, commonly referred to as Halex reactions, provide an efficient alternative to direct fluorination methods. These transformations involve the replacement of other halogen atoms with fluorine using nucleophilic fluoride sources [4] [5] [6].

Alkali Metal Fluoride Systems

Potassium fluoride and cesium fluoride represent the most commonly employed fluoride sources for halogen exchange reactions [7]. These reagents are typically used in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide at temperatures ranging from 100 to 150 degrees Celsius [7]. The reaction proceeds through a nucleophilic aromatic substitution mechanism, with the fluoride ion displacing the leaving group halogen [8].

The effectiveness of alkali metal fluorides can be significantly enhanced through the use of phase transfer catalysts and crown ethers [7]. These additives increase the nucleophilicity of the fluoride ion by disrupting ion pairing and facilitating solvation in organic media. Reaction times typically range from 2 to 24 hours, depending on the specific substrate and reaction conditions [5].

Silver Fluoride Mechanochemical Approach

Recent developments in mechanochemical synthesis have introduced silver fluoride as an effective fluoride source for halogen exchange reactions [9]. This method operates under solvent-free conditions using ball milling techniques, achieving yields of 50 to 89 percent within 15 minutes [9]. The mechanochemical approach offers significant advantages in terms of environmental sustainability and operational simplicity.

The silver fluoride system demonstrates excellent functional group compatibility and does not require the stringent dry conditions typically associated with alkali metal fluoride reactions [9]. The method has found application in the synthesis of key intermediates for pharmaceutical compounds, including those related to ledipasvir [9].

Mechanistic Considerations

Halogen exchange reactions proceed through nucleophilic aromatic substitution pathways, with the rate-determining step being the formation of the Meisenheimer intermediate [10] [11]. The presence of electron-withdrawing groups accelerates the reaction by stabilizing this intermediate. For 3-Chloro-5-fluoroanisole synthesis, the methoxy group provides activation toward nucleophilic attack, while the specific substitution pattern influences regioselectivity [10].

Methoxylation Strategies

Methoxylation strategies involve the introduction of the methoxy group onto pre-existing chlorofluorobenzene frameworks. This approach is particularly valuable when specific chlorofluorobenzene isomers are readily available as starting materials [12] [13].

Sodium Methoxide Systems

The most widely employed methoxylation strategy utilizes sodium methoxide in methanol as both reagent and solvent [12] [13]. The reaction typically proceeds at temperatures of 40 to 50 degrees Celsius with reaction times of 2 to 4 hours [12]. This method offers excellent regioselectivity and high yields, particularly when applied to activated aromatic systems.

The mechanism involves nucleophilic aromatic substitution, with the methoxide ion displacing appropriate leaving groups such as nitro or halogen substituents [12]. The reaction is facilitated by the electron-withdrawing nature of the chlorine and fluorine substituents, which activate the aromatic ring toward nucleophilic attack [13].

Process Development and Optimization

Patent literature describes scaled processes for methoxylation reactions employing continuous flow reactors [13]. These systems enable precise control of reaction parameters and facilitate efficient heat and mass transfer. The use of sodium methoxide solutions with concentrations of 20 to 30 weight percent provides optimal reactivity while maintaining process safety [12].

Purification protocols typically involve neutralization with hydrochloric acid followed by extraction and distillation [12]. The isolation procedure must be carefully controlled to prevent hydrolysis of the product and minimize formation of phenolic byproducts [12].

Industrial-Scale Production Techniques

Industrial production of 3-Chloro-5-fluoroanisole requires consideration of economic factors, environmental impact, and process safety. Large-scale manufacturing typically employs continuous flow processes that optimize reagent utilization and minimize waste generation [14] [15].

Continuous Flow Reactor Systems

Modern industrial processes utilize continuous flow reactors that enable precise control of reaction parameters while maintaining consistent product quality [14]. These systems operate at temperatures of 150 degrees Celsius with residence times of 24 hours [14]. The continuous nature of the process facilitates efficient heat management and enables real-time monitoring of reaction progress [14].

Flow reactor design considerations include material compatibility with fluorinating agents, heat transfer efficiency, and pressure containment capabilities [14]. Specialized reactor materials such as Hastelloy or perfluorinated polymers are often employed to ensure long-term stability under corrosive conditions [14].

Phase Transfer Catalysis

Industrial processes frequently employ phase transfer catalysts to enhance the efficiency of halogen exchange reactions [7]. Quaternary ammonium salts such as tetrabutylammonium bromide facilitate the transfer of fluoride ions into organic phases, significantly increasing reaction rates [7]. Catalyst loadings typically range from 5 to 15 mole percent, providing optimal activity while maintaining economic viability [7].

Process Integration and Optimization

Large-scale production requires integration of synthesis, purification, and waste treatment operations [14]. Solvent recovery systems enable recycling of polar aprotic solvents, reducing operating costs and environmental impact [14]. Advanced process control systems monitor critical parameters such as temperature, pressure, and conversion rates to ensure consistent product quality [14].

Heat integration strategies utilize reaction exotherms to preheat feed streams, improving overall energy efficiency [14]. Waste treatment protocols address the management of fluoride-containing streams and ensure compliance with environmental regulations [14].

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Chloro-5-fluoroanisole

Dates

Last modified: 08-15-2023

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